Cas no 226215-05-0 ((2R)-2-{(prop-2-en-1-yloxy)carbonylamino}-3-sulfanylpropanoic acid)

(2R)-2-{(Prop-2-en-1-yloxy)carbonylamino}-3-sulfanylpropanoic acid is a chiral cysteine derivative featuring a prop-2-en-1-yloxycarbonyl (Alloc) protecting group on the amino moiety and a free thiol (–SH) functionality. The Alloc group is selectively cleavable under mild conditions, making this compound valuable in peptide synthesis and bioconjugation applications. The free thiol enables disulfide bond formation or Michael addition reactions, facilitating site-specific modifications. Its stereochemical purity (R-configuration) ensures precise control in asymmetric synthesis. This derivative is particularly useful in orthogonal protection strategies, where selective deprotection is required. Its compatibility with solid-phase peptide synthesis (SPPS) further enhances its utility in constructing complex biomolecules.
(2R)-2-{(prop-2-en-1-yloxy)carbonylamino}-3-sulfanylpropanoic acid structure
226215-05-0 structure
Product name:(2R)-2-{(prop-2-en-1-yloxy)carbonylamino}-3-sulfanylpropanoic acid
CAS No:226215-05-0
MF:C7H11NO4S
MW:205.23154091835
CID:5611204
PubChem ID:165914026

(2R)-2-{(prop-2-en-1-yloxy)carbonylamino}-3-sulfanylpropanoic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-8220953
    • (2R)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}-3-sulfanylpropanoic acid
    • 226215-05-0
    • (2R)-2-{(prop-2-en-1-yloxy)carbonylamino}-3-sulfanylpropanoic acid
    • Inchi: 1S/C7H11NO4S/c1-2-3-12-7(11)8-5(4-13)6(9)10/h2,5,13H,1,3-4H2,(H,8,11)(H,9,10)/t5-/m0/s1
    • InChI Key: OAKOYZRUNZYPQA-YFKPBYRVSA-N
    • SMILES: SC[C@@H](C(=O)O)NC(=O)OCC=C

Computed Properties

  • Exact Mass: 205.04087901g/mol
  • Monoisotopic Mass: 205.04087901g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 6
  • Complexity: 207
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 76.6Ų
  • XLogP3: 0.5

(2R)-2-{(prop-2-en-1-yloxy)carbonylamino}-3-sulfanylpropanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-8220953-0.05g
(2R)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}-3-sulfanylpropanoic acid
226215-05-0 95.0%
0.05g
$455.0 2025-02-21
Enamine
EN300-8220953-1.0g
(2R)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}-3-sulfanylpropanoic acid
226215-05-0 95.0%
1.0g
$541.0 2025-02-21
Enamine
EN300-8220953-2.5g
(2R)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}-3-sulfanylpropanoic acid
226215-05-0 95.0%
2.5g
$1063.0 2025-02-21
Enamine
EN300-8220953-10.0g
(2R)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}-3-sulfanylpropanoic acid
226215-05-0 95.0%
10.0g
$2331.0 2025-02-21
Enamine
EN300-8220953-0.1g
(2R)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}-3-sulfanylpropanoic acid
226215-05-0 95.0%
0.1g
$476.0 2025-02-21
Enamine
EN300-8220953-5g
(2R)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}-3-sulfanylpropanoic acid
226215-05-0
5g
$1572.0 2023-09-02
Enamine
EN300-8220953-10g
(2R)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}-3-sulfanylpropanoic acid
226215-05-0
10g
$2331.0 2023-09-02
Enamine
EN300-8220953-0.5g
(2R)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}-3-sulfanylpropanoic acid
226215-05-0 95.0%
0.5g
$520.0 2025-02-21
Enamine
EN300-8220953-5.0g
(2R)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}-3-sulfanylpropanoic acid
226215-05-0 95.0%
5.0g
$1572.0 2025-02-21
Enamine
EN300-8220953-0.25g
(2R)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}-3-sulfanylpropanoic acid
226215-05-0 95.0%
0.25g
$498.0 2025-02-21

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